8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . This compound is part of the indole family, which is known for its significant biological and pharmacological properties . It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Mechanism of Action
Target of Action
The primary target of 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the 5-HT6 receptors . These receptors are a subtype of serotonin receptors, which play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its target receptors by binding to the active site. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . This interaction triggers a series of biochemical reactions that lead to changes in cellular function.
Result of Action
The compound has shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The proliferation of these cell lines was inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .
Preparation Methods
The synthesis of 8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product
Chemical Reactions Analysis
8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Comparison with Similar Compounds
8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole:
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound has a methoxy group instead of an ethoxy group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- CAS Number : 876715-56-9
The structure of this compound features a pyridoindole framework that is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of pyridoindole compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. Although specific data on this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 100 µg/mL against these pathogens .
Neuroprotective Effects
The compound has been implicated in neuroprotective mechanisms. Research suggests that it may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. For instance, compounds with similar structures have shown potential in treating diseases like Alzheimer's and Parkinson's by promoting neurite outgrowth and enhancing mitochondrial function under stress conditions .
Histamine Receptor Modulation
This compound has been studied for its ability to modulate histamine receptors. This modulation can influence various physiological processes and may offer therapeutic avenues for conditions such as allergies and neurodegenerative diseases .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antibacterial activity of various pyridoindole derivatives. The results indicated that compounds with similar scaffolds exhibited potent activity against gram-positive bacteria with MIC values ranging from 10 to 100 µg/mL.
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Neuroprotective Mechanism :
- In vitro studies demonstrated that certain pyridoindole derivatives could enhance neuronal survival in models of oxidative stress. These findings suggest a potential application for neuroprotection in clinical settings.
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Histamine Receptor Interaction :
- Research has shown that compounds targeting histamine receptors can alleviate symptoms related to allergic reactions and may also play a role in modulating cognitive functions.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-16-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVSQAVRUZMEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323621 | |
Record name | 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876715-56-9 | |
Record name | 8-ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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